1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid is a complex organic compound with significant applications in various scientific fields. Its structure comprises a piperidine ring substituted with a carboxylic acid group and a benzenesulfonyl group, which is further substituted with a chloro and trifluoromethyl group. This unique combination of functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzenesulfonyl chloride derivative, which is then reacted with piperidine-4-carboxylic acid under controlled conditions. The reaction often requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for precise control of temperature, pressure, and reagent addition can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common due to the stability of the sulfonyl group.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the benzenesulfonyl group acts as a leaving group.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The major products depend on the type of reaction. For substitution reactions, the products are typically derivatives where the chloro group is replaced by the nucleophile. In coupling reactions, the products are often biaryl compounds.
Scientific Research Applications
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-[2-Bromo-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid: Bromine substituent instead of chlorine.
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-methanol: Methanol group instead of carboxylic acid.
Uniqueness
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both a chloro and trifluoromethyl group enhances its chemical stability and potential for diverse applications.
This compound’s distinct properties make it a valuable tool in various fields of research and industry, offering unique advantages over similar compounds.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO4S/c14-10-2-1-9(13(15,16)17)7-11(10)23(21,22)18-5-3-8(4-6-18)12(19)20/h1-2,7-8H,3-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHMAMYBIAAUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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